2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline
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Overview
Description
2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of an aminoethyl group, a fluorine atom, and two methyl groups attached to the nitrogen atom of the aniline ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the alkylation of 5-fluoroaniline with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-aminoethyl)-5-fluoroaniline: Lacks the N,N-dimethyl groups, resulting in different chemical and biological properties.
2-(1-aminoethyl)-N,N-dimethylaniline:
5-fluoro-N,N-dimethylaniline: Lacks the aminoethyl group, leading to different chemical behavior and uses.
Uniqueness
2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline is unique due to the combination of its aminoethyl, fluorine, and N,N-dimethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. It is characterized by the presence of a fluorine atom and a dimethylamino group, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, toxicological effects, and potential therapeutic applications.
The molecular formula of this compound is C10H14FN, with a molecular weight of approximately 181.23 g/mol. The structure includes:
- Fluorine at the 5-position of the aromatic ring.
- Dimethylamino group contributing to its basicity.
- Aminoethyl side chain which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluoro-N,N-dimethylaniline with an appropriate amine source under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, reflecting the compound's significance in medicinal chemistry.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological properties:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling pathways.
- Antitumor Activity : Preliminary investigations have indicated that derivatives of this compound could possess antitumor properties, although specific data on this compound remains limited.
Toxicological Profile
The toxicological assessment of related compounds reveals several important findings:
- Acute Toxicity : In animal studies, exposure to high doses has resulted in adverse effects such as methaemoglobinaemia and organ damage. For example, administration of N,N-dimethylaniline (a related compound) led to significant hematological changes and splenic lesions in Fischer 344 rats .
- Chronic Exposure Studies : Long-term studies have shown that chronic exposure can lead to neoplastic changes in organs such as the spleen and liver. Specific incidences of sarcomas were noted in high-dose groups .
Case Studies
Several case studies have investigated the biological activity and toxicity of compounds closely related to this compound:
- Study on N,N-Dimethylaniline : A two-year study on Fischer 344 rats revealed dose-dependent increases in splenic lesions and decreased survival rates at higher doses. This study highlights the potential risks associated with similar compounds .
- Genotoxicity Testing : Genetic toxicity assessments using Salmonella typhimurium strains indicated varying mutagenic potentials, suggesting that structural modifications significantly influence biological activity .
Data Summary Table
Properties
Molecular Formula |
C10H15FN2 |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-5-4-8(11)6-10(9)13(2)3/h4-7H,12H2,1-3H3 |
InChI Key |
PJQLOHCOHORGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)N(C)C)N |
Origin of Product |
United States |
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